molecular formula C24H21ClN2O5 B3673291 3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide

3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide

Cat. No.: B3673291
M. Wt: 452.9 g/mol
InChI Key: GMELPGNHWWYRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzoxazole ring, which is fused with a benzene ring, and it is substituted with chloro, dimethoxyphenyl, and ethoxybenzamide groups. This unique structure contributes to its chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O5/c1-4-31-19-8-5-14(11-17(19)25)23(28)26-16-7-10-20-18(13-16)27-24(32-20)15-6-9-21(29-2)22(12-15)30-3/h5-13H,4H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMELPGNHWWYRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a carboxylic acid derivative, such as 3,4-dimethoxybenzoic acid, under acidic conditions.

    Amidation: The final step involves the reaction of the chlorinated benzoxazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzoxazole ring, potentially leading to the formation of amines or reduced benzoxazole derivatives.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or reduced benzoxazole derivatives.

    Substitution: Azide or thiol-substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, benzoxazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with specific biological targets, such as kinases or G-protein coupled receptors.

Medicine

Medicinally, compounds with benzoxazole structures have shown promise in the treatment of diseases such as cancer, bacterial infections, and neurological disorders. This compound could be explored for its potential therapeutic effects in these areas.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the benzoxazole ring.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide would depend on its specific biological target. Generally, benzoxazole derivatives can interact with enzymes or receptors by binding to their active sites, thereby inhibiting their activity or modulating their function. The presence of the chloro and methoxy groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide
  • 3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-4-hydroxybenzamide

Uniqueness

Compared to similar compounds, 3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide may exhibit unique properties due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. The specific substitution pattern on the benzoxazole ring can also affect its interaction with biological targets, making it a compound of interest for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide
Reactant of Route 2
3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.